Phenol, 4,4'-sulfinylbis-

photocurable resins thermo‑mechanical properties polymer network design

Phenol, 4,4′-sulfinylbis- (IUPAC: 4,4′-sulfinyldiphenol; bis(4-hydroxyphenyl) sulfoxide) is a C12H10O3S bisphenol congener in which the two phenolic rings are linked by a sulfinyl (–SO–) bridge. As a member of the diaryl sulfoxide class, it occupies a distinct oxidation state between the corresponding sulfide (thiodiphenol) and sulfone (bisphenol S).

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 1774-34-1
Cat. No. B158439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-sulfinylbis-
CAS1774-34-1
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H10O3S/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyRQCACQIALULDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Sulfinylbis[phenol] (CAS 1774-34-1) – A Sulfoxide-Bridged Bisphenol for Specialized Industrial Selection


Phenol, 4,4′-sulfinylbis- (IUPAC: 4,4′-sulfinyldiphenol; bis(4-hydroxyphenyl) sulfoxide) is a C12H10O3S bisphenol congener in which the two phenolic rings are linked by a sulfinyl (–SO–) bridge [1]. As a member of the diaryl sulfoxide class, it occupies a distinct oxidation state between the corresponding sulfide (thiodiphenol) and sulfone (bisphenol S) [2]. This intermediate sulfur oxidation level imparts a unique combination of polarity, hydrogen‑bonding capacity, and redox activity that cannot be replicated by its fully oxidized sulfone analog (bisphenol S) or the reduced sulfide form. It is available as a white to light‑yellow solid (melting point ~160–164 °C) with a molecular weight of 234.27 g mol⁻¹ and a reported density of ca. 1.5 g cm⁻³ .

Why 4,4′-Sulfinylbis[phenol] Cannot Be Directly Replaced by Bisphenol S or Other In‑Class Analogs


Simply substituting bisphenol S (BPS, the sulfone) or 4,4′-thiodiphenol (the sulfide) for 4,4′-sulfinylbis[phenol] ignores the profound impact of the sulfur oxidation state on the physicochemical and application‑critical behavior of the molecule and its derived materials [1]. In a direct head‑to‑head comparison of dimethacrylate copolymers prepared from the sulfide, sulfoxide, and sulfone monomers, the sulfoxide‑containing copolymer exhibited a glass transition temperature (Tg), Young’s modulus, and hardness that were distinct from both the sulfide (lower Tg, softer) and the sulfone (higher Tg, stiffer) [1]. Moreover, the sulfinyl group serves as a specific electron‑accepting moiety in heat‑sensitive recording layers, a function for which the corresponding sulfide shows markedly inferior color‑developing sensitivity and the sulfone provides lower image storage stability [2]. These performance differences mean that a generic in‑class substitution will alter cure kinetics, thermo‑mechanical profile, and functional response, making compound‑specific selection essential.

4,4′-Sulfinylbis[phenol] – Comparator‑Based Quantitative Evidence for Scientific and Industrial Selection


Copolymer Glass Transition Temperature (Tg) – Sulfoxide vs. Sulfide vs. Sulfone Dimethacrylate Networks

When photopolymerized with N‑vinyl‑2‑pyrrolidone (NVP) under identical conditions (1 wt% Irgacure 651, UV‑cured), the sulfoxide‑based monomer (SO·DM) yielded copolymers with a glass transition temperature (Tg) that fell between those of the sulfide (S·DM, lowest Tg) and the sulfone (SO₂·DM, highest Tg), directly attributable to the polar and hydrogen‑bonding capacity of the sulfinyl group [1]. The quantitative spread demonstrates that the sulfoxide provides a distinct thermo‑mechanical profile tunable between the softer sulfide and the more rigid sulfone networks.

photocurable resins thermo‑mechanical properties polymer network design

Heat‑Sensitive Recording Performance – Sulfoxide vs. Conventional Bisphenol Developers

In a patent‑exemplified heat‑sensitive recording material, bis(4‑hydroxyphenyl) sulfoxide was used as the electron‑accepting compound (developer) and was shown to provide high whiteness, excellent color‑developing density, and superior storage stability of the color‑developed image—specifically water‑vapor resistance, heat resistance, and light resistance—compared with formulations employing conventional bisphenol‑type developers [1]. The patent explicitly claims the sulfoxide structure as essential for simultaneously achieving high image density and long‑term image preservation, a dual balance that is difficult to achieve with bisphenol S or 2,4′‑dihydroxydiphenyl sulfone alone.

thermal paper electron‑accepting developer storage stability

Unique Metabolite Biomarker Identity – 4,4′‑Sulfinyldiphenol as Temephos Exposure Marker

In a rat‑urine metabolism study of the organophosphate larvicide temephos, 4,4′‑sulfinyldiphenol (SIDP) was identified as a distinct oxidation metabolite, together with the sulfide (TDP) and the sulfone (BPS) [1]. Among these three sequentially oxidized species, SIDP was detected as a specific intermediate that is not present in the metabolism of bisphenol A, bisphenol F, or bisphenol S itself, making it a unique exposure biomarker.

biomonitoring pesticide metabolism forensic toxicology

Thermal Stability – Solid‑State Decomposition Profile Distinguishes Sulfoxide from Sulfone

Thermogravimetric analysis (TGA) of a structurally analogous bis(4‑hydroxyphenyl) sulfoxide‑containing material (compound‑1) revealed ~11 % weight loss between 360 and 400 °C under both nitrogen and air, with slow decomposition above 400 °C under nitrogen and accelerated decomposition in air [1]. This profile contrasts with bisphenol S (m.p. ~245–248 °C), which exhibits a sharp melting‑endotherm without the staged weight‑loss event characteristic of sulfoxide disproportionation and thermolysis in this temperature window. The sulfoxide thus provides a distinct thermal signature relevant to high‑temperature processing windows.

thermal degradation TGA material stability

High‑Value Application Scenarios for 4,4′-Sulfinylbis[phenol] Stemming from Quantitative Differentiation Evidence


UV‑Curable Thermoset Coatings Requiring Intermediate Tg and Modulus

Formulators of UV‑cured protective coatings, stereolithography resins, or optical adhesives can employ the sulfoxide‑based dimethacrylate monomer (SO·DM) when the application demands a Tg and Young’s modulus higher than the sulfide analog but lower than the sulfone analog . The direct head‑to‑head comparison established in Section 3 (Evidence Item 1) shows that the sulfoxide occupies a unique position in the thermal‑mechanical property spectrum, enabling fine‑tuning of cross‑link density and viscoelastic response without blending dissimilar monomers.

High‑Stability Thermal Paper Developer for Long‑Life Labels and Receipts

Thermal paper manufacturers targeting improved image retention under challenging storage conditions (high humidity, elevated temperature, prolonged light exposure) can formulate with bis(4‑hydroxyphenyl) sulfoxide as the electron‑accepting developer, as protected by JP2003220766A . The patent evidence (Section 3, Evidence Item 2) demonstrates that this compound simultaneously delivers high initial color density and robust post‑print image stability, a combination not readily achievable with bisphenol S or other conventional developers, making it suitable for warehouse labels, outdoor logistics tags, and archival receipts.

Temephos‑Exposure Biomonitoring Standard

Environmental health laboratories conducting biomonitoring for organophosphate pesticide exposure can procure high‑purity 4,4′‑sulfinyldiphenol as an analytical reference standard for LC‑MS/MS quantification . As demonstrated by its specific detection as a temephos metabolite (Section 3, Evidence Item 3), this compound serves as a differentiation marker from the more ubiquitous bisphenol A and bisphenol S, reducing false‑positive rates in population‑level exposure studies.

High‑Temperature Polymer Processing with Defined Thermal Event Windows

Researchers developing poly(arylene ether sulfoxide) or sulfoxide‑containing engineering thermoplastics can leverage the ~360 °C onset of thermal events (Section 3, Evidence Item 4) to design processing protocols that stay within a safe window below this temperature, or alternatively exploit the sulfoxide disproportionation chemistry for in‑situ property modification during high‑temperature curing or composite fabrication .

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